1-(2-furylmethyl)-5-(3-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Overview
Description
1-(2-furylmethyl)-5-(3-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido[2,3-d]pyrimidine core with a furylmethyl and a methoxyphenyl substituent, which contribute to its unique chemical properties.
Mechanism of Action
Target of Action
The compound, 1-(2-furylmethyl)-5-(3-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, is a derivative of pyrido[2,3-d]pyrimidine, which is known to have a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . The primary targets of this compound include tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Mode of Action
The compound interacts with its targets by binding to them, thereby inhibiting their function. For instance, it has been shown to inhibit PIM-1 kinase, a protein involved in cell cycle progression and apoptosis . The compound’s interaction with its targets leads to changes in cellular processes, such as cell proliferation and apoptosis .
Biochemical Pathways
The compound affects various biochemical pathways associated with its targets. For example, it can inhibit the signaling pathways of tyrosine kinase, extracellular regulated protein kinases, phosphatidylinositol-3 kinase, and others . The inhibition of these pathways can lead to downstream effects such as the arrest of cell cycle progression and the induction of apoptosis .
Pharmacokinetics
The pharmacokinetic properties of the compound are crucial for its bioavailability. While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not available, one of the representative compounds of the pyrido[2,3-d]pyrimidin-7(8H)-ones series demonstrated good oral pharmacokinetic properties with a bioavailability value of 45.3% when administered at a dose of 25 mg/kg in rats .
Result of Action
The result of the compound’s action at the molecular and cellular level is the inhibition of cell proliferation and the induction of apoptosis . For instance, it has been shown to significantly activate apoptosis in MCF-7 cells, increasing the cell apoptosis by 58.29-fold . Moreover, it arrested the cell cycle at the G1 phase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-furylmethyl)-5-(3-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of aromatic aldehydes, malononitrile, and 3-amino-1,2,4-triazole or 6-amino-1,3-dimethyluracil under mild conditions using metal-free catalysts . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as DABCO-based ionic liquids .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-(2-furylmethyl)-5-(3-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(2-furylmethyl)-5-(3-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl: This compound has a similar methoxyphenyl group but differs in its core structure, leading to different biological activities.
2-Arylquinazolin-4(3H)-ones: These compounds share a similar heterocyclic framework but have different substituents, affecting their chemical reactivity and applications.
Uniqueness
1-(2-furylmethyl)-5-(3-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-5-(3-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4/c1-25-13-5-2-4-12(10-13)15-7-8-20-17-16(15)18(23)21-19(24)22(17)11-14-6-3-9-26-14/h2-10H,11H2,1H3,(H,21,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBQUBXAEVZEKQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C3C(=O)NC(=O)N(C3=NC=C2)CC4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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